

(Rac)-SAR131675: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

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Compound of Interest

Compound Name: (Rac)-SAR131675

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Abstract

(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of **(Rac)-SAR131675**. The document details the quantitative biological data, experimental methodologies, and the underlying signaling pathways. Notably, the development of SAR131675 was discontinued during preclinical stages due to adverse metabolic effects.

Discovery

(Rac)-SAR131675 was identified through a high-throughput screening (HTS) campaign followed by a chemical optimization process aimed at discovering potent and selective inhibitors of the VEGFR-3 tyrosine kinase. The primary goal was to develop an agent that could modulate lymphangiogenesis, a process implicated in tumor metastasis and other pathological conditions.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for **(Rac)-SAR131675** is not publicly available in the reviewed literature, its chemical structure is known. The synthesis would likely involve a multi-step process culminating in the formation of the racemic mixture. The key structural

features include a naphthyridine core, an ethyl group at the 1-position, a methylcarboxamide at the 3-position, and a substituted butynol side chain at the 7-position. The synthesis of analogues often involves building the core heterocyclic system followed by the introduction of various substituents to explore structure-activity relationships (SAR).

Biological Activity and Selectivity

(Rac)-SAR131675 is a potent inhibitor of VEGFR-3 kinase activity. The following tables summarize its in vitro potency and selectivity.

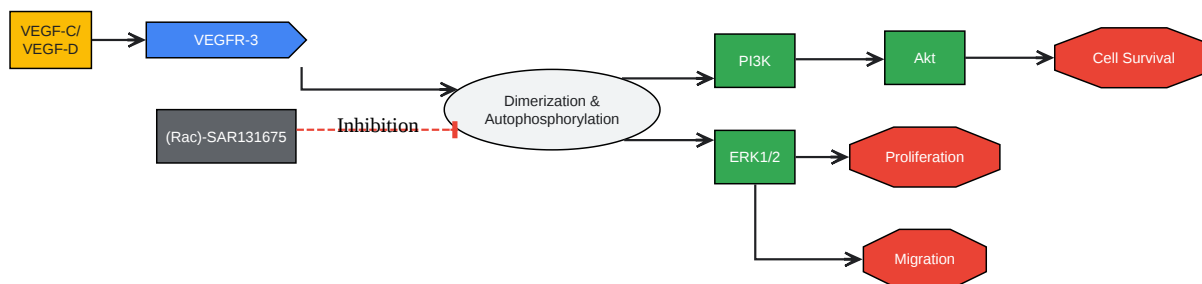
Target	Assay Type	IC50 (nM)	Reference
Human Recombinant VEGFR-3	Kinase Assay	23	[1][2]
VEGFR-3 (in HEK cells)	Autophosphorylation Assay	45	[1][3]
Human Recombinant VEGFR-2	Kinase Assay	230 - 235	[2]
Human Recombinant VEGFR-1	Kinase Assay	>3000	[2]

Cell-Based Assays	Ligand	IC50 (nM)	Reference
Human Lymphatic Cell Survival	VEGFC	14	[2]
Human Lymphatic Cell Survival	VEGFD	17	[2]
Human Lymphatic Cell Survival	VEGFA	664	[2]

Signaling Pathway

VEGFR-3 is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the lymphatic system. Its activation by ligands such as VEGFC and VEGFD

initiates a downstream signaling cascade.



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